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Compound of Interest

Compound Name: 1,2,2-Triphenylethanol

CAS No.: 4428-13-1

Cat. No.: B1615808

Get Quote

Executive Summary: The Isomer Challenge
1,2,2-Triphenylethanol (CAS: 2294-93-1) presents a unique characterization challenge in

organic synthesis and drug development. Unlike simple reagents, its purity assessment is

complicated by the existence of its structural isomer, 1,1,2-Triphenylethanol (CAS: 4428-13-1).

While both compounds share the identical molecular formula (

) and theoretical elemental composition, they possess distinct pharmacological profiles and
reactivity. Standard Elemental Analysis (CHN) alone cannot distinguish between these isomers.

This guide establishes a multi-tiered benchmarking protocol. We integrate traditional

Combustion Analysis with Quantitative NMR (qNMR) to create a self-validating system for

verifying identity and purity.

Theoretical Benchmarks (The Baseline)
Before any experimental validation, the theoretical composition serves as the immutable

baseline. Any deviation beyond the standard tolerance (
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) indicates significant contamination (solvent inclusion, inorganic salts, or oxidation).

Target Compound: 1,2,2-Triphenylethanol Formula:

Molecular Weight: 274.36 g/mol

Element Count
Atomic
Mass

Total Mass
Contributio
n

Theoretical

%

Acceptable

Range (

)

Carbon (C) 20 12.011 240.22 87.56%
87.16% –

87.96%

Hydrogen (H) 18 1.008 18.14 6.61%
6.21% –

7.01%

Oxygen (O) 1 15.999 15.99 5.83%
Not typically

measured

Critical Insight: Triphenyl compounds are notorious "solvent sponges." A common failure mode

in CHN analysis is the presence of trapped recrystallization solvents (e.g., benzene, toluene).

Example: Just 0.1 molar equivalents of trapped Benzene (

) shifts the Carbon content to 88.1%, failing the benchmark.

Comparative Analysis: The "Alternatives"
To ensure scientific rigor, we compare the product's performance against its primary isomer

and alternative analytical methods.

A. Structural Alternative: The Isomer Trap
The primary "alternative" structure you must rule out is 1,1,2-Triphenylethanol.
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Feature
1,2,2-

Triphenylethanol

(Target)

1,1,2-

Triphenylethanol

(Isomer)

Differentiation

Method

Structure NMR Splitting

Connectivity Vicinal H-H coupling
Isolated Methylene (

)
NMR Multiplicity

Elemental % C: 87.56% C: 87.56% Impossible via CHN

Key Signal
Two Doublets

(Methine protons)

One Singlet (

protons)
1H NMR

B. Methodological Alternatives: CHN vs. qNMR vs. HRMS
Method Precision Specificity When to Use

Combustion (CHN)
High (

)

Low (Blind to

structure)

Final QC. Required for

publication to prove

bulk purity and

absence of inorganic

salts.

qNMR
Med-High (

)

Excellent (Structural

ID)

Routine ID. Best for

distinguishing isomers

and quantifying

organic impurities.

HRMS High (ppm error)
Medium (Formula

only)

Identity Confirmation.

Confirms

but often fails to

distinguish isomers

without complex

fragmentation

analysis.

Experimental Protocols (Self-Validating Systems)
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Protocol A: Sample Preparation for Elemental Analysis
Goal: Eliminate solvent inclusion to prevent false failures.

Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to

4°C. Filter crystals.

Pre-Drying: Air dry on the filter for 15 minutes.

High-Vacuum Desiccation (Critical Step):

Place sample in a drying pistol or vacuum oven.

Apply high vacuum (< 0.1 mbar).

Heat to 60°C (well below MP) for 12-24 hours.

Validation: Run a quick 1H NMR. If solvent peaks (e.g., Ethanol triplet at 1.2 ppm) are

visible, repeat drying.

Weighing: Weigh ~2.0 mg into a tin capsule using a microbalance (readability 0.001 mg).

Protocol B: Structural Verification via 1H NMR
Goal: Distinguish 1,2,2-isomer from 1,1,2-isomer.

Solvent: Dissolve 10 mg in 0.6 mL

(Chloroform-d).

Acquisition: Standard proton sequence (16 scans, 1 sec relaxation delay).

Analysis of Methine Region (4.0 – 6.0 ppm):

Target (1,2,2-Triphenylethanol): Look for two distinct doublets.

ppm (

): Corresponds to

.
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ppm (

): Corresponds to

.

Alternative (1,1,2-Triphenylethanol): Look for a singlet.

ppm (

): Corresponds to isolated

.

Decision: If you see a singlet at 3.6 ppm, you have the wrong isomer.

Decision Matrix & Workflow
The following diagram illustrates the logical flow for certifying 1,2,2-Triphenylethanol,
prioritizing structural identity before bulk purity.
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Crude 1,2,2-Triphenylethanol

1H NMR (Solvent Scan)

Structural ID: Splitting Pattern?

Solvent < 1%

High Vac Drying (60°C, 12h)

Solvent > 1%

Combustion Analysis (CHN)

Two Doublets (4.3/5.3 ppm)

REJECT: 1,1,2-Isomer Detected

Singlet (3.6 ppm)

CERTIFIED REFERENCE MATERIAL

Within ±0.4%

REJECT: Solvent Trap

Carbon > 87.9%

Click to download full resolution via product page

Caption: Workflow for differentiating 1,2,2-Triphenylethanol from its isomer and certifying

elemental purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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